2,3,4-Trifluoro-5-nitrobenzoic acid 2,3,4-Trifluoro-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 197520-71-1
VCID: VC21282077
InChI: InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)
SMILES: C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O
Molecular Formula: C7H2F3NO4
Molecular Weight: 221.09 g/mol

2,3,4-Trifluoro-5-nitrobenzoic acid

CAS No.: 197520-71-1

Cat. No.: VC21282077

Molecular Formula: C7H2F3NO4

Molecular Weight: 221.09 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trifluoro-5-nitrobenzoic acid - 197520-71-1

Specification

CAS No. 197520-71-1
Molecular Formula C7H2F3NO4
Molecular Weight 221.09 g/mol
IUPAC Name 2,3,4-trifluoro-5-nitrobenzoic acid
Standard InChI InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)
Standard InChI Key BCMIOBTWFPSPJJ-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O
Canonical SMILES C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

2,3,4-Trifluoro-5-nitrobenzoic acid possesses a well-defined chemical structure with precise arrangement of its functional groups. The molecular formula is C7H2F3NO4, indicating the presence of seven carbon atoms, two hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms. The molecular weight of the compound is 221.09 g/mol. The IUPAC name, 2,3,4-trifluoro-5-nitrobenzoic acid, clearly describes the substitution pattern on the benzoic acid core structure. For chemical database searches and unambiguous identification, the compound is associated with a Standard InChIKey of BCMIOBTWFPSPJJ-UHFFFAOYSA-N and a Standard InChI of InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) .

Structural Identification Data

The structural identification of 2,3,4-Trifluoro-5-nitrobenzoic acid can be accomplished through various analytical techniques. The compound can be represented in multiple chemical notation systems, facilitating its identification and database searching. The table below summarizes key structural identification parameters for this compound:

ParameterValue
IUPAC Name2,3,4-trifluoro-5-nitrobenzoic acid
CAS Number197520-71-1
Molecular FormulaC7H2F3NO4
Molecular Weight221.09 g/mol
Standard InChIInChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)
Standard InChIKeyBCMIOBTWFPSPJJ-UHFFFAOYSA-N
SMILESC1=C(C(=C(C(=C1N+[O-])F)F)F)C(=O)O
Canonical SMILESC1=C(C(=C(C(=C1N+[O-])F)F)F)C(=O)O

These identifiers provide researchers with standardized means to refer to the compound across different chemical databases and literature sources .

Synthesis Methods

Standard Synthetic Route

The primary synthesis method for 2,3,4-Trifluoro-5-nitrobenzoic acid involves a nitration reaction of 2,3,4-trifluorobenzoic acid. This process typically employs fuming nitric acid as the nitrating agent in the presence of concentrated sulfuric acid, which acts as a catalyst and dehydrating agent. The reaction is generally conducted under controlled temperature conditions to ensure selectivity for the desired product. Following the nitration reaction, the mixture is typically treated with ice and water, followed by extraction and purification procedures to isolate the target compound. This synthetic approach represents a classical electrophilic aromatic substitution reaction, where the electron-deficient nature of the fluorinated aromatic ring influences the regioselectivity of nitration.

Alternative Synthetic Approaches

Applications and Research Findings

Role as a Synthetic Intermediate

2,3,4-Trifluoro-5-nitrobenzoic acid serves as a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of multiple functional groups—three fluorine atoms, a nitro group, and a carboxylic acid moiety—provides diverse reaction possibilities. For instance, the nitro group can be reduced to an amino group, yielding 5-amino-2,3,4-trifluorobenzoic acid, which can serve as a precursor for further transformations. The carboxylic acid functionality allows for derivatization through esterification, amidation, or reduction reactions. These transformational capabilities make the compound a versatile building block for the construction of more complex molecular structures with potential applications in pharmaceutical research and material science.

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